Dioxacarb
Overview
Description
Dioxacarb is not explicitly mentioned in the provided papers, and there seems to be a misunderstanding as none of the papers directly discuss a compound by the name of "Dioxacarb." However, the papers do discuss various dioxane and dioxime compounds, which may share some structural similarities with what could be inferred by the name "Dioxacarb." For instance, the synthesis of 1,3-dioxanes is mentioned as a method to create a library of small molecules for biological assays . Additionally, the synthesis of a dioxa3.3carbazolophane is described, which involves a cyclization reaction and exhibits transannular π-π electronic properties . These compounds are structurally diverse and have been studied for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of these dioxane and dioxime compounds involves several innovative methods. For example, a bulky cyclopentadienyl-based trioxorhenium compound was synthesized for the catalytic deoxydehydration of vicinal diols to olefins, which is a two-step synthesis procedure . The split-pool synthesis method was used to create an array of 1,3-dioxanes, which allows for the production of large collections of small molecules . The synthesis of dioxa3.3carbazolophane involved a cyclization reaction between a bis(hydroxymethyl)carbazole and a corresponding dibromide . These methods demonstrate the complexity and creativity involved in the synthesis of dioxane and dioxime compounds.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by various techniques, including X-ray crystallography. For instance, the structure of dioxa3.3carbazolophane was confirmed by X-ray crystal analysis, which allowed for the examination of its transannular π-π electronic properties in solution . The molecular structure of a 1,3-dioxa-6-aza-2-germacyclooctane derivative was also determined by X-ray diffraction, revealing a weak transannular bond .
Chemical Reactions Analysis
The papers describe several chemical reactions involving dioxane and dioxime compounds. The deoxydehydration reaction catalyzed by the trioxorhenium compound is one such reaction, converting vicinal diols into olefins with high turnover numbers . The split-pool synthesis of 1,3-dioxanes is another example, where the compounds synthesized have shown activity in various phenotypic and protein-binding assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the transannular π-π electronic properties of dioxa3.3carbazolophane affect its absorption and emission spectra in solution . The conformational behavior of 2,14-dithiacalix arene and its homooxa analogues was studied using dynamic NMR techniques, which revealed interesting flip-flop motion of the circular hydrogen bond arrays . These properties are crucial for understanding the potential applications of these compounds in various scientific fields.
Scientific Research Applications
Dioxacarb is an obsolete carbamate insecticide . It is highly soluble in water and has a low volatility . It is not persistent in soils and, based on its physico-chemical properties, is not expected to leach to groundwater . Ecotoxicological data is scarce but Dioxacarb is moderately toxic to birds and fish . It has a high mammalian oral toxicity and is an acetyl cholinesterase inhibitor .
Safety And Hazards
properties
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQRNRRDYRQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041886 | |
Record name | Dioxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxacarb | |
CAS RN |
6988-21-2 | |
Record name | Dioxacarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6988-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxacarb [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioxacarb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOXACARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698BEK3133 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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